molecular formula C3H3NO B017871 Propiolamide CAS No. 7341-96-0

Propiolamide

Cat. No.: B017871
CAS No.: 7341-96-0
M. Wt: 69.06 g/mol
InChI Key: HCJTYESURSHXNB-UHFFFAOYSA-N
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Description

Propiolamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of a triple bond between carbon atoms, making it a member of the alkyne family

Preparation Methods

Synthetic Routes and Reaction Conditions: Propiolamide can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with benzyl isocyanide in the presence of sodium acetate and a palladium catalyst. The reaction is typically carried out in acetonitrile at 60°C for about 2 hours . Another method involves the intramolecular cyclization of N-allyl propiolamides to form γ-lactams .

Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed three-component reactions. This method is efficient and yields high purity products. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Propiolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Propiolamide can be compared with other similar compounds such as:

    Propiolic acid: Unlike this compound, propiolic acid contains a carboxylic acid group instead of an amide group.

    Acrylamide: Acrylamide lacks the triple bond present in this compound and is more commonly used in polymer synthesis.

    Propiolaldehyde: This compound contains an aldehyde group instead of an amide group and exhibits different reactivity.

Properties

IUPAC Name

prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJTYESURSHXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223641
Record name 2-Propynamide
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Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7341-96-0
Record name 2-Propynamide
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Record name Propynamide
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Record name Propiolamide
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Record name 2-Propynamide
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Record name propiolamide
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Record name PROPYNAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propiolamide
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Propiolamide
Reactant of Route 3
Propiolamide
Reactant of Route 4
Propiolamide
Reactant of Route 5
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Propiolamide
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Propiolamide
Customer
Q & A

Q1: What is the molecular formula and weight of propiolamide?

A1: this compound has a molecular formula of C3H3NO and a molecular weight of 69.06 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Comprehensive spectroscopic studies have been conducted on this compound, including 1H, 13C, and 15N NMR, as well as rotational spectroscopy in the microwave, millimeter wave, and submillimeter wave regions. This data provides detailed information about the compound's structure, bonding, and vibrational modes. [, ]

Q3: What are some key reactions this compound undergoes?

A3: this compound exhibits diverse reactivity due to the presence of both an amide and a terminal alkyne moiety. Key reactions include:

  • Cycloadditions: Propiolamides readily participate in [2+2], [2+4], and [3+2] cycloadditions, offering routes to diverse cyclic structures. [, , ]
  • Nucleophilic Additions: The electrophilic nature of the alkyne in this compound enables various nucleophilic additions. For instance, base-promoted intramolecular additions allow for the synthesis of α-methylene-β-lactams. []
  • Metal-catalyzed Reactions: Propiolamides serve as versatile substrates in various metal-catalyzed transformations, such as hydroarylation for synthesizing diarylacrylamides, Sonogashira and Suzuki coupling reactions, and gold-catalyzed oxidative cyclopropanation. [, , , , , , , , , , , , , , , ]
  • Radical Reactions: this compound derivatives can engage in radical reactions, including radical Smiles rearrangements and selenium radical-triggered spiro-tricyclizations. [, ]

Q4: How can propiolamides be used in the synthesis of heterocycles?

A4: Propiolamides are valuable precursors for various heterocycles. For example:

  • Benzothiazepines: Iodocyclization of N-[2-(methylthio)phenyl]propiolamides provides selective access to 3-iodo-1,5-benzothiazepin-4-ones. []
  • Azaspiro[4,5]trienes: Electrophilic ipso-iodocyclization of N-(4-methylphenyl)propiolamides offers a selective pathway to 8-methyleneazaspiro[4,5]trienes. []
  • [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-ones: Copper-catalyzed tandem reactions of N-(2-haloaryl)propiolamides with sodium azide afford [, , ]triazolo[1,5-a]quinoxalin-4(5H)-ones. []
  • Pyrrolo[3,2-c]quinolin-4-ones: Copper-catalyzed reactions of isocyanides with N-(2-haloaryl)propiolamides yield pyrrolo[3,2-c]quinolin-4-ones. []

Q5: Are there any applications of this compound derivatives in medicinal chemistry?

A5: Yes, this compound analogs have been investigated as potential pharmaceuticals. For instance, certain this compound derivatives have been explored as potent glutathione peroxidase 4 (GPX4) inhibitors, a target of interest for various diseases. []

Q6: What is known about the stability of this compound?

A6: The stability of this compound can be influenced by factors like substituents, pH, and temperature. While the parent compound can be synthesized and purified, certain derivatives, particularly those lacking the trimethylsilyl protecting group, have been reported as unstable. [, ]

Q7: Are there specific considerations for handling and storing this compound derivatives?

A7: Specific handling and storage recommendations would depend on the specific this compound derivative in question. In general, storing under inert atmosphere and at low temperatures is recommended to minimize potential degradation. []

Q8: Have computational methods been employed in this compound research?

A8: Yes, computational studies have been valuable in understanding this compound reactivity. For instance, density functional theory (DFT) calculations have been utilized to rationalize the stereoselectivity observed in palladium-catalyzed hydrocyanation reactions. [] Additionally, DFT calculations have provided insights into the favored coordination modes of this compound derivatives with Lewis acids. []

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